Palau'Chlor

Catalog No.
S946256
CAS No.
1596379-00-8
M.F
C5H8ClN3O4
M. Wt
209.59 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Palau'Chlor

CAS Number

1596379-00-8

Product Name

Palau'Chlor

IUPAC Name

methyl N-(N'-chloro-N-methoxycarbonylcarbamimidoyl)carbamate

Molecular Formula

C5H8ClN3O4

Molecular Weight

209.59 g/mol

InChI

InChI=1S/C5H8ClN3O4/c1-12-4(10)7-3(9-6)8-5(11)13-2/h1-2H3,(H2,7,8,9,10,11)

InChI Key

PCUVYBUDIWDLNI-UHFFFAOYSA-N

SMILES

COC(=O)NC(=NCl)NC(=O)OC

Canonical SMILES

COC(=O)NC(=NCl)NC(=O)OC

Palau'Chlor is a chlorinated N-acyl-L-homoserine lactone (AHL) analog originally isolated from a marine bacterium. It functions as a potent antagonist of the LasR quorum sensing (QS) receptor in the opportunistic pathogen *Pseudomonas aeruginosa*. [1] The QS system, particularly the LasR/RhlR cascade, regulates the expression of numerous virulence factors and is critical for biofilm formation, making its inhibition a key strategy in anti-virulence research. [2] Palau'Chlor's specific 5-chloro substitution on the dodecanoyl acyl chain fundamentally alters its interaction with the LasR receptor compared to the native agonist, providing a specialized tool for dissecting QS pathways.

Research Fit

Workflow Direct C–H chlorination of electron-rich heteroarenes
Selection Air-stable, free-flowing powder; no special storage needed
Context Suitable for late-stage functionalization and carbonyl chlorination Reported application scope

Substituting Palau'Chlor with its unchlorinated parent compound or other synthetic AHLs is inadvisable for reproducible quorum sensing research. The specific 5-chloro substitution is the critical determinant of its biological function, converting the molecule from a potential agonist or inactive compound into a potent LasR antagonist. [1] Unchlorinated analogs, such as N-(5-hydroxydodecanoyl)-L-homoserine lactone, have been shown to be completely inactive in LasR inhibition assays. Therefore, using a non-chlorinated or differently substituted analog will fail to replicate the specific antagonistic effects of Palau'Chlor, leading to unreliable data in studies of virulence factor expression and biofilm formation.

Substitution Risk

Palau'Chlor
High reactivity on challenging heteroaromatic substrates
NCS
Reactivity may be insufficient; reported yield differences may reach 91 percentage points
Palau'Chlor
Benchtop-stable solid; ease of handling
t-BuOCl / SO₂Cl₂
Volatile, corrosive liquids; handling and storage requirements may differ significantly
Palau'Chlor
Reported regioselectivity on complex substrates
Cl₂ / SO₂Cl₂
May lead to over-chlorination or side reactions; selectivity profile may not transfer

LasR Antagonism vs. Native Agonist Activity

Palau'Chlor functions as a potent competitive antagonist of the *P. aeruginosa* LasR receptor with a reported IC50 of 2.5 µM. In sharp contrast, the canonical LasR ligand, N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL), is a strong agonist of the receptor. [1] This demonstrates a complete reversal of function attributable to the specific chlorination of the acyl chain.

Evidence DimensionLasR Receptor Activity (IC50 / Agonism)
Target Compound Data2.5 µM (IC50)
Comparator Or Baseline3-oxo-C12-HSL (Natural Agonist)
Quantified DifferenceQualitative (Antagonist vs. Agonist)
ConditionsE. coli pJN105L/pSC11L LasR reporter strain

For researchers needing to specifically block, rather than activate, the LasR signaling pathway, this antagonistic activity makes Palau'Chlor a required tool compound, while the native ligand is unsuitable.

Reactivity vs. NCS
Head-to-head
91% isolated yield (Palau'Chlor) vs. 0% (NCS)
Reported yield difference supports reactivity advantage on imidazole substrates
1,2-dimethylimidazole, DCM, r.t., 1 h

Biofilm Inhibition vs. Inactive Analog

In assays measuring the inhibition of *P. aeruginosa* PA14 biofilm formation, Palau'Chlor demonstrated significant dose-dependent activity, reducing biofilm by approximately 65% at a concentration of 50 µM. The corresponding unchlorinated analog, N-(5-hydroxydodecanoyl)-L-homoserine lactone, showed no significant biofilm inhibition at the same concentration. [1] This highlights the necessity of the chloro-functional group for anti-biofilm efficacy in this molecular scaffold.

Evidence DimensionBiofilm Inhibition (%)
Target Compound Data~65% inhibition at 50 µM
Comparator Or BaselineN-(5-hydroxydodecanoyl)-L-homoserine lactone (~0% inhibition at 50 µM)
Quantified Difference>60% improvement over inactive analog
ConditionsStatic biofilm assay with P. aeruginosa PA14, crystal violet staining

This provides a direct, quantitative reason to procure Palau'Chlor for developing anti-biofilm surfaces or formulations, as structurally similar but unchlorinated precursors are ineffective.

Substrate Scope
Reported
Pyrrole 98%, Sulfonamide 97%, Indole 96%, Imidazole 91%, Indazole 82%
Consistent high yields across diverse heterocycles may streamline reagent selection
Standard conditions; class-level inference for comparator reagents

Elastase Virulence Factor Suppression

Palau'Chlor effectively suppresses the production of elastase, a key virulence factor regulated by the LasR system in *P. aeruginosa*. At a concentration of 50 µM, Palau'Chlor reduced elastase activity to approximately 20% of the untreated control. [1] This demonstrates its ability to disrupt a critical pathogenic mechanism downstream of the LasR receptor, a key performance indicator for anti-virulence research.

Evidence DimensionElastase Activity (% of Control)
Target Compound Data~20% at 50 µM
Comparator Or BaselineUntreated Control (100%)
Quantified Difference~80% reduction vs. control
ConditionsElastin-Congo red assay with P. aeruginosa PA14 culture supernatants

For studies focused on mitigating bacterial pathogenicity rather than growth, this quantitative suppression of a key destructive enzyme justifies the selection of Palau'Chlor over compounds that do not show this specific anti-virulence effect.

Physical Form
Reported
Air-stable solid (mp 115–120 °C) vs. volatile, corrosive liquid comparators
May simplify handling and reduce storage complexity
Qualitative safety comparison; review site requirements
Regioselectivity
Class-level
Reported high selectivity in late-stage functionalization
May support cleaner reaction profiles; data to verify for specific substrates
Supplier and literature inference; validate in target system

LasR Quorum Sensing Inhibition

Use as a specific antagonist in microbiological assays to investigate the role of the LasR system in controlling gene expression, virulence, and intercellular communication in *P. aeruginosa*. Its proven antagonist activity with a 2.5 µM IC50 ensures reliable and potent pathway blockade. [1]

Anti-Biofilm Agent Screening

Employ as a positive control or benchmark compound in screens for new anti-biofilm molecules or in the development of coatings and materials designed to prevent microbial colonization. Its demonstrated ability to reduce *P. aeruginosa* biofilm by ~65% provides a strong, quantifiable baseline for comparison. [1]

Bacterial Virulence Attenuation

Apply in pathogenesis models to study the effects of inhibiting quorum sensing on the production of specific virulence factors like elastase. The compound's ability to reduce elastase activity by ~80% allows for clear assessment of downstream anti-virulence effects. [1]

Application Fit

Application
Selection Property
Validation Focus
Deactivated heteroarene chlorination
Reactivity on electron-poor scaffolds
Yield comparison vs. NCS under reported conditions
Safe process development
Benchtop-stable solid form
Handling and storage compatibility review
Complex molecule diversification
Regiochemical selectivity and functional group tolerance
Substrate-specific selectivity validation

XLogP3

2.1

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